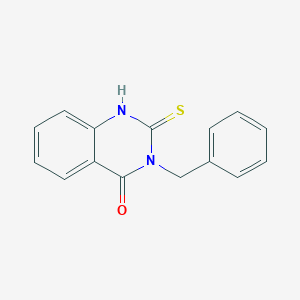

3-Benzyl-2-mercapto-3H-quinazolin-4-one

説明

特性

IUPAC Name |

3-benzyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPZHJCIFHRWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350140 | |

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13906-05-3 | |

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Design and Optimization

The β-cyclodextrin (β-CD)-mediated method employs water as a solvent, aligning with green chemistry principles. The synthesis involves a one-pot reaction between 2-mercapto-3-phenylquinazolin-4(3H)-one and benzyl bromide derivatives under mild conditions (36°C, 12 h). β-CD acts as a phase-transfer catalyst, enhancing solubility and reaction efficiency.

Procedure

-

Substrate Preparation : 2-Mercapto-3-phenylquinazolin-4(3H)-one (1.0 mmol) is synthesized via cyclization of methyl phenyl carbamodithioate and 1H-benzo[d]oxazine-2,3-dione in β-CD/water.

-

Alkylation : The substrate reacts with benzyl bromide (1.5 mmol) in β-CD/water (10 mL) at 36°C for 12 h.

-

Workup : The product is extracted with ethyl acetate, purified via silica gel chromatography (MeOH:CHCl₃), and recrystallized.

Key Data

Solvent Optimization

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | H₂O | 6 | 0 |

| 2 | Toluene | 6 | Trace |

| 5 | β-CD/H₂O | 6 | 85–90 |

β-CD/H₂O outperforms organic solvents due to host-guest complexation, reducing side reactions.

Synthesis from Methyl 2-Isothiocyanatobenzoate

Ammonolysis Pathway

This method converts methyl 2-isothiocyanatobenzoate to 2-thioxoquinazolin-4-one, followed by benzylation.

Procedure

Key Data

Alkylation Approach with Sodium Hydride in DMF

Direct N-Benzylation

3H-Quinazolin-4-one is alkylated using benzyl halides under anhydrous conditions.

Procedure

Key Data

Comparative Analysis of Methods

化学反応の分析

Types of Reactions

3-Benzyl-2-mercapto-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Electrophiles like bromine or nitronium ions are used under acidic conditions.

Major Products

Oxidation: Disulfides or sulfoxides.

Reduction: Dihydroquinazolinones.

Substitution: Brominated or nitrated derivatives.

科学的研究の応用

3-Benzyl-2-mercapto-3H-quinazolin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 3-Benzyl-2-mercapto-3H-quinazolin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits bacterial enzymes and disrupts cell wall synthesis. In anticancer research, it interferes with DNA replication and induces apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and interact with specific proteins is crucial for its biological activity .

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations on the Benzyl Group

Table 1: Benzyl-Substituted Quinazolinones

Key Observations :

- Chlorine substitution (e.g., 4-Cl) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Allyl substitution replaces the aromatic benzyl with an aliphatic chain, likely reducing π-π stacking interactions but improving solubility in polar solvents .

Variations in the Quinazolinone Core

Table 2: Modifications at the C2 and C6 Positions

Key Observations :

Functional Group Modifications in Related Derivatives

Table 3: Derivatives with Alternative Substituents

生物活性

3-Benzyl-2-mercapto-3H-quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2OS. The compound features a benzyl group and a mercapto group, contributing to its unique chemical properties and biological activities. The presence of the thiol group (–SH) allows for various redox reactions, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluating the compound's antibacterial activity reported minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 50 |

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study assessed its cytotoxic effects on human cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 1.5 |

| A2780 | 1.8 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly through the inhibition of key protein kinases such as CDK2 and EGFR . Molecular docking studies revealed that the compound acts as an ATP non-competitive inhibitor against CDK2, suggesting a targeted approach to cancer therapy .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes critical in cellular signaling pathways. Key findings include:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CDK2 | Non-competitive | 0.173 ± 0.012 |

| EGFR | Competitive | 0.177 ± 0.032 |

| HER2 | Non-competitive | 0.079 ± 0.015 |

These results highlight the compound's potential as a multi-targeted therapeutic agent, particularly in oncology .

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study conducted on quinazolinone derivatives, including this compound, showed promising results in inhibiting cancer cell proliferation across multiple lines, reinforcing its role as a potential anticancer drug .

- Molecular Mechanisms : Further investigations into the molecular mechanisms revealed that the compound modulates signaling pathways associated with cell growth and apoptosis, indicating its multifaceted role in cancer treatment .

Q & A

Q. What are the recommended methods for synthesizing 3-Benzyl-2-mercapto-3H-quinazolin-4-one, and how can reaction conditions be optimized?

Methodological Answer: A common synthesis route involves condensing anthranilic acid derivatives with thiourea or thioacetamide in the presence of benzyl halides. For example:

React 2-aminobenzamide with a benzyl halide (e.g., benzyl chloride) in ethanol under reflux to form the quinazolinone core.

Introduce the mercapto (-SH) group via nucleophilic substitution using thiourea or by post-synthetic modification with Lawesson’s reagent .

Optimization Tips:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Confirm the presence of C=O (1670–1680 cm⁻¹), C=N (1590–1600 cm⁻¹), and S-H (2550–2600 cm⁻¹) stretches .

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.2–8.0 ppm), benzyl CH₂ (δ 4.5–5.0 ppm), and carbonyl carbons (δ 160–165 ppm) .

- Mass Spectrometry (ESI-MS): Look for [M+H]⁺ or [M−H]⁻ ions to verify molecular weight .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard Mitigation: Use fume hoods to avoid inhalation (H333 hazard) and wear nitrile gloves to prevent skin contact (H313) .

- Storage: Keep in airtight containers at 2–8°C to prevent oxidation of the mercapto group .

- Disposal: Neutralize waste with 10% NaOH solution before disposal to reduce sulfur-containing byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when synthesizing novel quinazolin-4-one derivatives?

Methodological Answer:

- Scenario: Discrepancies in aromatic proton splitting patterns may arise from rotational isomerism.

- Resolution:

Q. What strategies are effective for modifying the quinazolin-4-one core to enhance biological activity?

Methodological Answer:

- Functionalization:

- Validation:

Q. What are the best practices for analyzing the crystallographic structure of quinazolin-4-one derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。